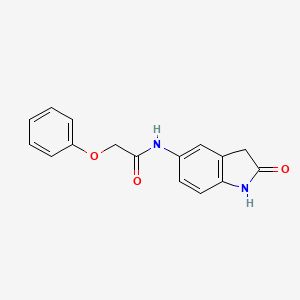

N-(2-oxoindolin-5-yl)-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Oxoindolin-5-yl)acetamide is used as a reactant or reagent in the preparation of (indolylmethylene) indolinones as protein kinase/phosphatase inhibitors for the treatment of proliferative diseases .

Synthesis Analysis

The synthesis of N-(2-oxoindolin-5-yl)acetamide involves various steps. For instance, in one study, the synthesis of novel 2-oxoindoline-based acetohydrazides was reported . Another study reported the synthesis of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives . The synthesis process involves the use of various reagents and conditions, and the yield can vary depending on these factors.Molecular Structure Analysis

The molecular structure of N-(2-oxoindolin-5-yl)acetamide is complex and involves various functional groups. The compound is part of the 2-oxoindoline family, which is known for its diverse biological activities .Chemical Reactions Analysis

The chemical reactions involving N-(2-oxoindolin-5-yl)acetamide are diverse and can lead to various products. For example, in one study, the compound was used in the synthesis of novel 2-oxoindoline-based acetohydrazides . Another study reported the use of the compound in the synthesis of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives .Applications De Recherche Scientifique

Antioxidant and Radical Scavenging Activity

- Phenolic Compounds as Antioxidants : Phenolic derivatives like acetaminophen, salicylate, and 5-aminosalicylate exhibit antioxidant properties, acting as inhibitors of lipid peroxidation and scavengers of peroxyl radicals. This suggests potential use in oxidative stress-related conditions (Dinis, Maderia, & Almeida, 1994).

Anticancer Activity

- Novel Indole Derivatives in Cancer Therapy : Research on novel indole derivatives has shown significant anticancer activity against various cell lines, indicating potential applications in cancer treatment (El-Sharief et al., 2019).

Synthesis and Chemical Properties

- Synthesis of Functionalized Derivatives : Studies on the synthesis of 6-hydroxy-2-oxindole derivatives highlight advancements in chemical synthesis techniques, which are crucial for the development of new pharmaceuticals and research tools (Reddy & Ramana, 2016).

Antibacterial and Antifungal Activity

- Antimicrobial Properties of Oxazolidinone Derivatives : Research on oxazolidinone analogs has demonstrated strong antibacterial activities against various pathogens, suggesting potential applications in treating infections (Zurenko et al., 1996).

Molecular Docking and Drug Design

- Molecular Docking Studies : The use of molecular docking in the study of novel indole derivatives offers insights into drug-receptor interactions, aiding in the design of more effective therapeutic agents (El-Sharief et al., 2019).

Anticonvulsant Evaluation

- Indoline Derivatives in Epilepsy Treatment : Research on indoline derivatives has shown promising anticonvulsant activities, indicating potential applications in the treatment of epilepsy (Nath et al., 2021).

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to interact with proteins involved in cellular apoptotic pathways, such as bim, bax, bcl-2, p53, rip, ded, apo2l, and xiap . These proteins play crucial roles in regulating cell growth and death, making them potential targets for anticancer therapy .

Mode of Action

Similar compounds have been shown to induce apoptosis, a form of programmed cell death, by interacting with their targets . This interaction triggers downstream signal pathways that induce proliferation, migration, and cell survival of endothelial cells, fibroblast, and vascular smooth muscle cells .

Biochemical Pathways

Compounds with similar structures have been reported to affect both extrinsic and intrinsic pathways of the apoptotic machine . These pathways are involved in the regulation of cell growth and death, and their disruption can lead to the formation of tumors .

Result of Action

Similar compounds have been reported to show notable cytotoxicity toward human cancer cell lines . They have been observed to induce late cellular apoptosis and accumulate cells in the S phase of the cell cycle .

Propriétés

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-15-9-11-8-12(6-7-14(11)18-15)17-16(20)10-21-13-4-2-1-3-5-13/h1-8H,9-10H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEDPRXUZBYQCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2588019.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-isopropylacetamide](/img/structure/B2588024.png)

![3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B2588026.png)

![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2588029.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2588037.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide](/img/structure/B2588039.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2588040.png)

![7-cyclopropyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2588042.png)